2-Iodo-1,3-bis(4-methoxyphenyl)benzene
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Overview
Description
2-Iodo-1,3-bis(4-methoxyphenyl)benzene: is an organic compound that features an iodine atom and two methoxyphenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3-bis(4-methoxyphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 1,3-bis(4-methoxyphenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,3-bis(4-methoxyphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, or reduced to form phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Reactions: Various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation Reactions: Quinones and phenols.
Scientific Research Applications
2-Iodo-1,3-bis(4-methoxyphenyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3-bis(4-methoxyphenyl)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-donating effects of the methoxy groups. This activation facilitates electrophilic substitution reactions. In coupling reactions, the iodine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
1,3-Bis(4-methoxyphenyl)benzene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Bromo-1,3-bis(4-methoxyphenyl)benzene: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in chemical reactions.
2-Chloro-1,3-bis(4-methoxyphenyl)benzene: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.
Uniqueness: 2-Iodo-1,3-bis(4-methoxyphenyl)benzene is unique due to the presence of the iodine atom, which provides distinct reactivity and selectivity in various chemical transformations. The iodine atom’s larger size and lower electronegativity compared to bromine and chlorine make it a more effective leaving group in coupling reactions, enhancing the compound’s utility in organic synthesis .
Properties
CAS No. |
328249-41-8 |
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Molecular Formula |
C20H17IO2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-iodo-1,3-bis(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H17IO2/c1-22-16-10-6-14(7-11-16)18-4-3-5-19(20(18)21)15-8-12-17(23-2)13-9-15/h3-13H,1-2H3 |
InChI Key |
QUFZTUGEDBNSPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC)I |
Origin of Product |
United States |
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